

ABTS ELISA Technical Support Center: Troubleshooting High Background

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Compound of Interest

Compound Name: *ABTS diammonium salt*

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background signal in ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) ELISA experiments. High background can obscure specific signals, leading to reduced assay sensitivity and inaccurate results.^{[1][2][3]} This technical support center offers solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in an ABTS ELISA?

High background in an ELISA assay, characterized by excessive color development or high optical density (OD) readings in negative control wells, can stem from several factors.^{[1][4]} The most prevalent issues include:

- **Insufficient Washing:** Inadequate removal of unbound antibodies and reagents is a primary cause of high background.^{[1][5][6]}
- **Inadequate Blocking:** Incomplete blocking of non-specific binding sites on the microplate can lead to unwanted antibody adherence.^{[2][7]}
- **High Antibody Concentrations:** Using overly concentrated primary or secondary antibodies increases the likelihood of non-specific binding.^[8]

- Substrate Issues: Deterioration or contamination of the ABTS substrate solution can cause spontaneous color development.[\[4\]](#)
- Contamination: Cross-contamination between wells, or microbial or chemical contamination of reagents and buffers, can generate false signals.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- Incorrect Incubation Conditions: Deviations from recommended incubation times and temperatures can promote non-specific interactions.[\[1\]](#)

Q2: How can I optimize my washing steps to reduce background?

Effective washing is critical for minimizing background signal.[\[5\]](#)[\[6\]](#) Here are several strategies to enhance your washing protocol:

- Increase Wash Cycles: If you suspect insufficient washing, try increasing the number of wash cycles, typically to 3-5 washes between each step.[\[3\]](#)[\[5\]](#)[\[8\]](#)
- Optimize Wash Buffer Volume: Ensure that the volume of wash buffer is sufficient to completely cover the well surface, typically 300-400 μL per well.[\[4\]](#)[\[5\]](#)
- Incorporate a Soaking Step: Allowing the wash buffer to soak in the wells for a few minutes can help to dislodge loosely bound molecules.[\[8\]](#)[\[11\]](#)
- Ensure Complete Aspiration: After each wash, make sure to completely remove the wash buffer by inverting the plate and tapping it on a clean paper towel or by using an automated plate washer with properly aligned aspiration pins.[\[9\]](#)[\[12\]](#)
- Add Detergent to Wash Buffer: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help to reduce non-specific binding.[\[8\]](#)

Q3: What should I do if I suspect my blocking step is insufficient?

The blocking step is essential for preventing the non-specific binding of antibodies to the plate surface.[\[2\]](#)[\[12\]](#) If you suspect inadequate blocking, consider the following:

- Increase Blocking Incubation Time: Extending the incubation period for the blocking buffer can ensure more complete coverage of the well surface.

- **Change Blocking Agent:** If you are using a blocker like Bovine Serum Albumin (BSA), you could try switching to another agent such as non-fat dry milk or a commercial blocking solution.[\[13\]](#)
- **Optimize Blocking Buffer Concentration:** You can try increasing the concentration of your blocking agent, for example, from 1% to 2% BSA.[\[7\]](#)
- **Include Detergent:** Adding a small amount of a non-ionic detergent to your blocking buffer can sometimes improve its effectiveness.[\[8\]](#)[\[10\]](#)

Q4: How do I determine the optimal concentration for my primary and secondary antibodies?

Using excessive antibody concentrations is a common cause of high background.[\[8\]](#) To find the ideal concentration, you should perform a titration experiment:

- Prepare a series of dilutions for both your primary and secondary antibodies.
- Run the ELISA with these different antibody concentrations while keeping all other parameters constant.
- Analyze the results to identify the concentration that provides the best signal-to-noise ratio (high specific signal with low background).

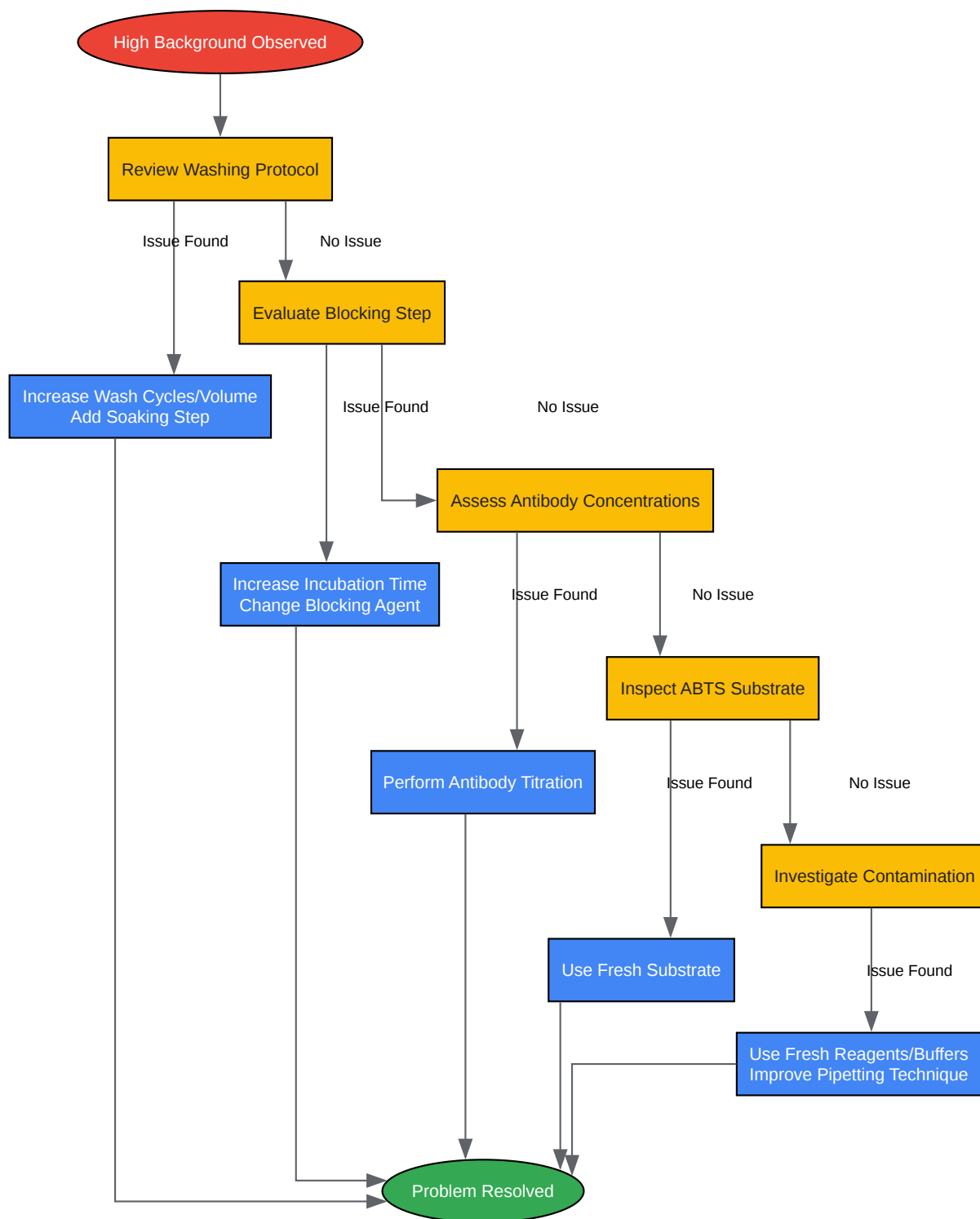
Q5: How can I tell if my ABTS substrate is the source of the high background?

A compromised ABTS substrate can lead to a high background signal. Here's how to troubleshoot this issue:

- **Visual Inspection:** The ABTS substrate solution should be colorless before being added to the wells.[\[4\]](#) If it has a green tint, it has likely auto-oxidized and should be discarded.
- **Substrate-Only Control:** Add the ABTS substrate to a well without any antibodies or analyte. If color develops, the substrate is contaminated or has deteriorated.
- **Proper Preparation and Storage:** Always prepare the ABTS working solution fresh and protect it from light.[\[3\]](#) Ensure that the hydrogen peroxide solution used to prepare the substrate is not expired and has been stored correctly.[\[14\]](#)

Troubleshooting Workflow

The following diagram illustrates a systematic approach to diagnosing and resolving high background issues in your ABTS ELISA experiments.



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Caption: A flowchart for troubleshooting high background in ABTS ELISA.

Quantitative Data Summary

While optimal conditions are assay-specific, the following table provides general quantitative recommendations for key steps in an ABTS ELISA protocol.

Parameter	Recommended Range/Value	Notes
Capture Antibody Coating	1-2 µg/mL	Polyclonal antibodies are often used at 1 µg/mL, while monoclonal antibodies may require at least 2 µg/mL. [15] [16]
Blocking Buffer	1% BSA or 5-10% normal serum in PBS	The choice of blocking agent may need to be optimized for your specific assay. [15]
Wash Buffer	PBS with 0.05% Tween-20	The addition of a detergent is crucial for reducing non-specific binding. [15]
Wash Volume	300-400 µL per well	Ensure the entire well surface is washed. [4]
Wash Cycles	3-5 times	Insufficient washing is a common cause of high background. [3] [5]
Detection Antibody	0.5 µg/mL (biotinylated)	This should be optimized through titration. [15]
Avidin-HRP Conjugate	1:2000 dilution	The optimal dilution will depend on the manufacturer's recommendations and should be confirmed. [15]
ABTS Substrate Incubation	5-40 minutes	Monitor color development and stop the reaction when the desired OD is reached. [15]
Stop Solution	1% SDS	Stops the enzymatic reaction. [17]
Wavelength for Reading	405-410 nm	The primary absorbance peak for the oxidized ABTS product. [14] [17]

Experimental Protocols

Standard Sandwich ABTS ELISA Protocol

This protocol provides a general framework for a sandwich ELISA using an ABTS substrate. Optimization of individual steps is highly recommended.

Materials:

- ELISA microplate
- Capture antibody
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Standard and samples
- Biotinylated detection antibody
- Avidin-HRP conjugate
- ABTS Liquid Substrate Solution
- Stop Solution (e.g., 1% SDS)
- Plate reader

Procedure:

- Plate Coating:
 - Dilute the capture antibody to its optimal concentration (e.g., 1-2 $\mu\text{g/mL}$) in PBS.[\[15\]](#)[\[16\]](#)
 - Add 100 μL of the diluted capture antibody to each well.
 - Seal the plate and incubate overnight at room temperature.
- Washing:

- Aspirate the coating solution from the wells.
- Wash the plate 4 times with 300 μ L of wash buffer per well.[\[15\]](#)
- After the final wash, invert the plate and blot it on a clean paper towel to remove any residual buffer.[\[15\]](#)
- Blocking:
 - Add 300 μ L of blocking buffer to each well.[\[15\]](#)
 - Incubate for at least 1 hour at room temperature.[\[15\]](#)
- Washing:
 - Repeat the washing step as described in step 2.
- Sample/Standard Incubation:
 - Prepare serial dilutions of your standard.
 - Add 100 μ L of your standards and samples to the appropriate wells.
 - Incubate for at least 2 hours at room temperature.[\[15\]](#)
- Washing:
 - Repeat the washing step as described in step 2.
- Detection Antibody Incubation:
 - Dilute the biotinylated detection antibody to its optimal concentration (e.g., 0.5 μ g/mL) in diluent.[\[15\]](#)
 - Add 100 μ L of the diluted detection antibody to each well.
 - Incubate for 2 hours at room temperature.[\[15\]](#)
- Washing:

- Repeat the washing step as described in step 2.
- Enzyme Conjugate Incubation:
 - Dilute the Avidin-HRP conjugate (e.g., 1:2000) in diluent.[15]
 - Add 100 μ L of the diluted conjugate to each well.
 - Incubate for 30 minutes at room temperature.[15]
- Washing:
 - Repeat the washing step as described in step 2.
- Substrate Development:
 - Add 100 μ L of ABTS Liquid Substrate Solution to each well.[15]
 - Incubate at room temperature, protected from light, for color development (typically 5-40 minutes).[15]
 - Monitor the color change and stop the reaction when the highest standard reaches an appropriate OD.
- Stopping the Reaction and Reading the Plate:
 - Add 100 μ L of stop solution to each well.[17]
 - Read the absorbance at 405-410 nm immediately.[17]

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